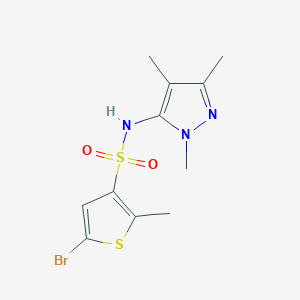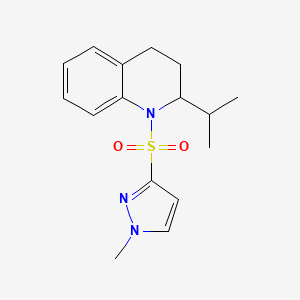![molecular formula C19H23FN4O3 B6974989 3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6974989.png)
3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one" is a complex organic compound with notable applications in several fields, including medicinal chemistry and materials science. It's characterized by its intricate structure, incorporating multiple functional groups that contribute to its reactivity and utility in various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting with the preparation of intermediate building blocks. Here's a general outline:
Starting Materials: : Begin with 3-fluoropyridine and piperidine as key starting materials.
Formation of Intermediate: : React 3-fluoropyridine with oxalyl chloride to introduce the fluoro functionality and form a reactive intermediate.
Coupling with Piperidine: : The intermediate is then coupled with a piperidine derivative under controlled conditions, likely using a base such as triethylamine.
Formation of Core Structure: : Introducing the diethyl groups and forming the pyridazinone core is achieved through a cyclization reaction, possibly involving a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This may involve:
Use of automated synthesis reactors.
Implementation of efficient separation techniques such as chromatography.
Rigorous quality control to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction is possible with reagents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: : Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed from These Reactions
Oxidation can yield carboxylic acids or ketones depending on the conditions.
Reduction often results in the formation of alcohols or alkanes.
Substitution reactions typically yield new derivatives with varied functional groups, enhancing its utility in synthesis.
Applications De Recherche Scientifique
Chemistry
Utilized as a precursor in the synthesis of complex molecules, particularly in heterocyclic chemistry.
Biology
Studied for its potential biological activity, particularly its interactions with enzymes or receptors in medicinal chemistry.
Medicine
Explored as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry
Used in materials science for the development of new materials with specific properties, like conductive polymers or light-absorbing materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound's activity often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. Its fluoropyridine moiety plays a crucial role in binding interactions due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-diethyl-1H-pyridazin-6-one: : Lacks the piperidine and fluoropyridine moieties, making it less versatile.
5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one: : Similar but without the diethyl groups, possibly affecting its reactivity and binding properties.
Uniqueness
The combination of diethyl, fluoropyridine, and piperidine groups in "3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one" provides a unique scaffold that offers diverse reactivity and strong potential for biological activity, distinguishing it from simpler analogs.
Does that cover what you need, or is there anything more specific you’re curious about? Let’s keep exploring this fascinating compound.
Propriétés
IUPAC Name |
3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-3-13-15(4-2)22-23-17(25)16(13)19(26)24-10-7-12(8-11-24)27-18-14(20)6-5-9-21-18/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEYRXXVIRVKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Chloropyridin-2-yl)oxyphenyl]-5-(3-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974914.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
![8-(3-Hydroxy-4-nitrobenzoyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B6974930.png)
![3-(2-chlorophenyl)-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6974932.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B6974934.png)




![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
![2-methoxy-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxan-4-yl)ethanamine](/img/structure/B6974980.png)
![[(3S,4R)-1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6974981.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
